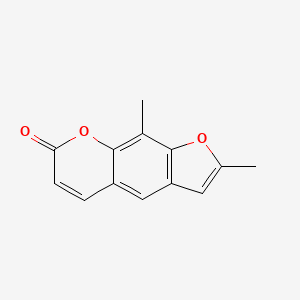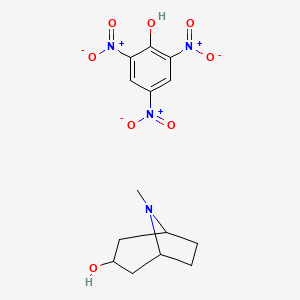
(1Z)-prop-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-prop-1-en-1-yl acetate, also known as allyl acetate, is an organic compound with the molecular formula C5H8O2. It is an ester formed from the reaction of acetic acid and allyl alcohol. This compound is known for its pleasant, fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1Z)-prop-1-en-1-yl acetate can be synthesized through the esterification of allyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-prop-1-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form allyl alcohol and acetic acid.
Reduction: It can be reduced to form allyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Allyl alcohol and acetic acid.
Reduction: Allyl alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
(1Z)-prop-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The mechanism of action of (1Z)-prop-1-en-1-yl acetate involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of allyl alcohol and acetic acid. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl acetate: A smaller ester with a similar fruity odor.
Butyl acetate: A larger ester used in different industrial applications.
Uniqueness
(1Z)-prop-1-en-1-yl acetate is unique due to its specific structure, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial contexts.
Propiedades
Número CAS |
3102-47-4 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
[(Z)-prop-1-enyl] acetate |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3-4H,1-2H3/b4-3- |
Clave InChI |
IKUJAIDSWVXUGG-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\OC(=O)C |
SMILES canónico |
CC=COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)


![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
